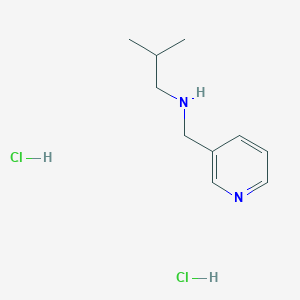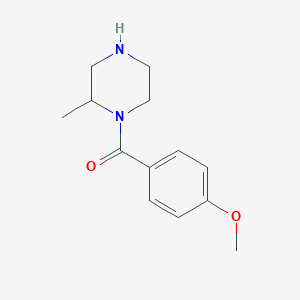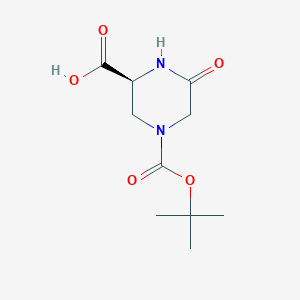![molecular formula C13H16ClF3N2 B3093215 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240581-71-8](/img/structure/B3093215.png)
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
Descripción general
Descripción
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group
Métodos De Preparación
The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Reaction with Diazepane: The isocyanate is then reacted with 1,4-diazepane in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C.
Catalysis and Purification: The reaction mixture is catalyzed using p-toluenesulfonic acid and the product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activity, particularly in the design of analgesic and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool in studying the interactions of trifluoromethylated compounds with biological systems, aiding in the understanding of their pharmacokinetics and pharmacodynamics.
Mecanismo De Acción
The mechanism of action of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in pain and inflammation pathways, such as cyclooxygenase and opioid receptors.
Pathways Involved: It modulates the activity of these targets through binding interactions, leading to the inhibition of pain signals and reduction of inflammatory responses.
Comparación Con Compuestos Similares
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can be compared with other similar compounds:
Propiedades
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c14-12-3-2-10(8-11(12)13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTONSMIYGWKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149783 | |
| Record name | 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240581-71-8 | |
| Record name | 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240581-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093180.png)
![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)







